2-(Morpholin-3-ylmethyl)propane-1,3-diol
Description
2-(Morpholin-3-ylmethyl)propane-1,3-diol is a polyol derivative featuring a morpholine ring attached to the central carbon of a propane-1,3-diol backbone. The morpholine moiety introduces unique physicochemical properties, such as enhanced polarity and hydrogen-bonding capacity, which may influence solubility, stability, and biological activity.
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(morpholin-3-ylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H17NO3/c10-4-7(5-11)3-8-6-12-2-1-9-8/h7-11H,1-6H2 |
InChI Key |
YPHXKOMYXHKHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)CC(CO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Propane-1,3-diol derivatives vary widely in their substituents, leading to distinct chemical and biological profiles. Key structural analogs include:
Key Observations :
- Aromatic vs. In contrast, aliphatic chains (e.g., fingolimod) increase lipophilicity, favoring membrane permeability .
- Morpholine vs. Amino Groups: Morpholine’s oxygen atom introduces polarity and hydrogen-bonding capacity, differing from the basic amino group in fingolimod, which may influence pharmacokinetics (e.g., absorption, metabolism) .
Physicochemical Properties
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